Ammonium 3-nitrobenzoate
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Overview
Description
Ammonium 3-nitrobenzoate: is an organic compound with the formula C₆H₄(NO₂)CO₂H . It is an aromatic compound and under standard conditions, it is an off-white solid. The two substituents are in a meta position with respect to each other, giving the alternative name of meta-nitrobenzoic acid . This compound is useful as it is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid: The most common method involves the nitration of benzoic acid at low temperatures using nitric acid or a mixture of nitric and sulfuric acids.
Nitration of Methyl Benzoate: Another method involves the nitration of methyl benzoate followed by hydrolysis. This route is less efficient but can be used as an alternative.
Oxidation of 3-Nitrobenzaldehyde: This method involves the oxidation of 3-nitrobenzaldehyde to produce 3-nitrobenzoic acid.
Industrial Production Methods: The industrial production of 3-nitrobenzoic acid typically follows the nitration of benzoic acid due to its higher yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The presence of both carboxylic acid and nitro functional groups deactivates the ring with respect to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, and low temperatures.
Reduction: Iron and hydrochloric acid.
Major Products:
3-Aminobenzoic Acid: Formed by the reduction of 3-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Precursor to Dyes: 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the synthesis of various dyes.
Biology and Medicine:
Corrosion Inhibition: 3-nitrobenzoic acid has been studied for its corrosion inhibition properties for mild steel in acidic environments.
Biodegradation: The compound is involved in the microbial degradation pathways of nitroaromatic compounds, which are important for bioremediation.
Industry:
Mechanism of Action
The mechanism by which 3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in corrosion inhibition, it acts as a cathodic-type inhibitor by blocking the metal’s surface and preventing corrosion . In biodegradation, the compound is metabolized by specific enzymes, leading to the release of nitrous acid .
Comparison with Similar Compounds
Benzoic Acid: The parent compound of 3-nitrobenzoic acid.
Nitrobenzene: Another nitroaromatic compound.
Anthranilic Acid: An isomer of aminobenzoic acid.
3,5-Dinitrobenzoic Acid: A derivative with two nitro groups.
2-Nitrobenzoic Acid: An isomer with the nitro group in the ortho position.
4-Nitrobenzoic Acid: An isomer with the nitro group in the para position.
Uniqueness: 3-nitrobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and applications. Its increased acidity compared to benzoic acid is due to the electron-withdrawing effect of the nitro group .
Properties
IUPAC Name |
azanium;3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H3N/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQYBUSPWIBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19328-56-4 |
Source
|
Record name | Benzoic acid, 3-nitro-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19328-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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